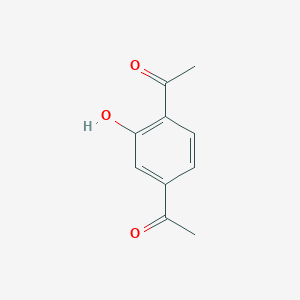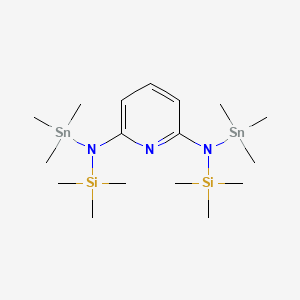
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine is a complex organometallic compound This compound features both trimethylsilyl and trimethylstannyl groups attached to a pyridine-2,6-diamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine typically involves the reaction of pyridine-2,6-diamine with trimethylsilyl chloride and trimethylstannyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organometallic groups. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may require a catalyst such as a base (e.g., triethylamine) to facilitate the substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl and trimethylstannyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the tin atoms.
Coordination Chemistry: The pyridine-2,6-diamine core can coordinate with metal ions, forming complexes that may have unique properties.
Common Reagents and Conditions
Substitution: Reagents such as halides (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the synthesis of advanced materials or as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which N2,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~6~-Bis(trimethylsilyl)pyridine-2,6-diamine: Lacks the trimethylstannyl groups, potentially altering its reactivity and applications.
N~2~,N~6~-Bis(trimethylstannyl)pyridine-2,6-diamine: Lacks the trimethylsilyl groups, which may affect its stability and coordination properties.
Uniqueness
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine is unique due to the presence of both trimethylsilyl and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
185255-29-2 |
|---|---|
Formule moléculaire |
C17H39N3Si2Sn2 |
Poids moléculaire |
579.1 g/mol |
Nom IUPAC |
2-N,6-N-bis(trimethylsilyl)-2-N,6-N-bis(trimethylstannyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H21N3Si2.6CH3.2Sn/c1-15(2,3)13-10-8-7-9-11(12-10)14-16(4,5)6;;;;;;;;/h7-9H,1-6H3;6*1H3;;/q-2;;;;;;;2*+1 |
Clé InChI |
MXRVKJORLPTFAE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(C1=NC(=CC=C1)N([Si](C)(C)C)[Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


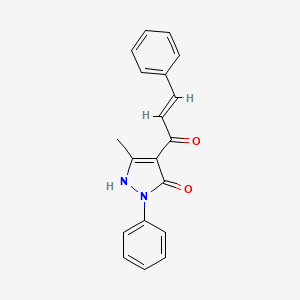
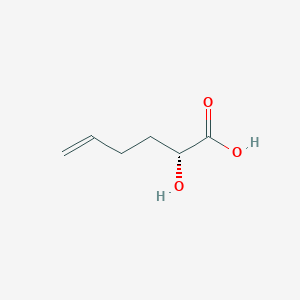
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
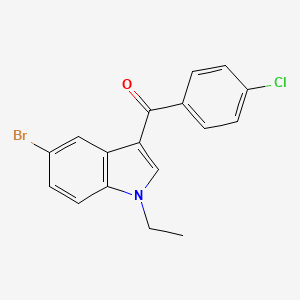
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
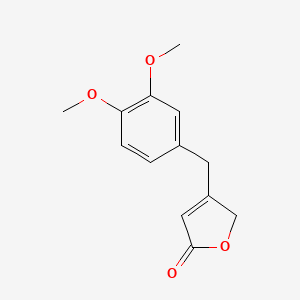
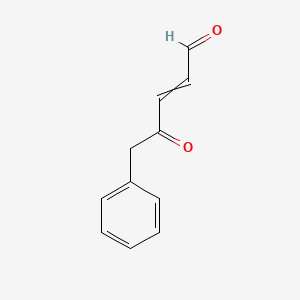
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
